2-[1-(3,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
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Overview
Description
4-[1-(3,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-10-OXA-4-AZATRICYCLO[5210~2,6~]DECANE-3,5-DIONE is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
The synthesis of 4-[1-(3,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE involves multiple steps, starting with the preparation of key intermediates. One common method involves the use of 3,4-dichlorobenzyl chloride as a starting material . This compound undergoes a series of reactions, including alkylation and cyclization, to form the desired tricyclic structure. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
4-[1-(3,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrazole moieties.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[1-(3,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved .
Comparison with Similar Compounds
Similar compounds include:
3,4-Dichlorobenzyl chloride: Used in the synthesis of various organic compounds.
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties.
3,4-Dichlorobenzyl bromide: Another related compound with similar chemical properties.
4-[1-(3,4-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE stands out due to its unique tricyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17Cl2N3O3 |
---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
2-[1-[(3,4-dichlorophenyl)methyl]-5-methylpyrazol-3-yl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C19H17Cl2N3O3/c1-9-6-15(22-23(9)8-10-2-3-11(20)12(21)7-10)24-18(25)16-13-4-5-14(27-13)17(16)19(24)26/h2-3,6-7,13-14,16-17H,4-5,8H2,1H3 |
InChI Key |
ZQSKJYWXOITBTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=C(C=C2)Cl)Cl)N3C(=O)C4C5CCC(C4C3=O)O5 |
Origin of Product |
United States |
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